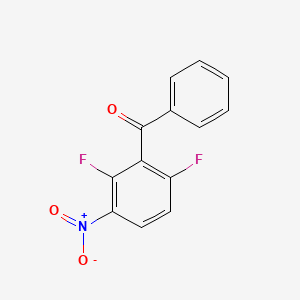

(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone

説明

Molecular Structure Analysis

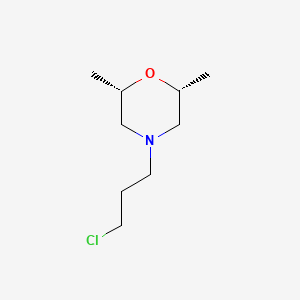

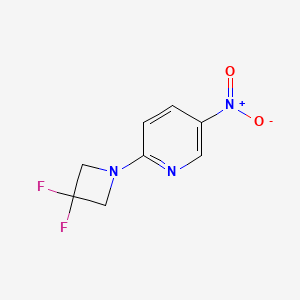

This compound contains a total of 27 bonds, including 20 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 ketone (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis

(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone has a molecular formula of C13H7F2NO3 and a molecular weight of 263.2 g/mol. More specific physical and chemical properties are not provided in the available resources.科学的研究の応用

Synthesis and Molecular Structure Analysis : (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone has been utilized in the synthesis of various organic compounds. For instance, it was involved in the one-step synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone by double C2/C3 functionalization of quinoline (Belyaeva et al., 2018). Additionally, the crystal and molecular structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported, indicating its use in understanding molecular arrangements in crystallography (Eckhardt et al., 2020).

Antimicrobial and Antiviral Research : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antiviral potential. In one study, compounds were tested against various bacterial strains, fungi, and viruses, indicating its role in the development of potential antifungal agents and in the study of their selective activity against specific viruses (Sharma et al., 2009).

Material Science Applications : In material science, (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone has been utilized in the preparation of polymers. For example, a new difluoro aromatic ketone monomer was developed for preparing poly(arylene ether sulfone)s, demonstrating its applicability in creating materials with specific properties like hydroxide conductivity and alkaline stability (Shi et al., 2017).

Pharmacological and Biochemical Studies : The compound and its derivatives have also been studied for their pharmacological properties. Research has focused on synthesizing novel derivatives and analyzing their anti-inflammatory, antibacterial, and antioxidant activities, highlighting its relevance in drug discovery and biochemical research (Ravula et al., 2016).

Safety And Hazards

While specific safety and hazard information for (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone is not available, it is generally recommended to handle laboratory chemicals with care. This includes avoiding ingestion, inhalation, or contact with skin and eyes, and using appropriate personal protective equipment .

特性

IUPAC Name |

(2,6-difluoro-3-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO3/c14-9-6-7-10(16(18)19)12(15)11(9)13(17)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIUJVGTPFKOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)

![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate](/img/structure/B1393244.png)

![N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393247.png)

![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)

![3-[(3-Methoxybenzyl)oxy]azetidine](/img/structure/B1393255.png)